molecular formula C15H16N4O4S B2413632 ethyl {[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate CAS No. 324057-24-1

ethyl {[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate

Cat. No.: B2413632
CAS No.: 324057-24-1
M. Wt: 348.38
InChI Key: OELUWCNENVJYDI-UHFFFAOYSA-N
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Description

Ethyl {[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate is a synthetic 1,2,4-triazole derivative of significant interest in pharmaceutical and agrochemical research. This compound is presented for research applications only and is not intended for diagnostic or therapeutic use. The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, known for its ability to interact with a wide range of biological targets . Researchers value this heterocycle for developing new pharmacologically active compounds, as it is a common feature in many approved drugs and investigational molecules . Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of biological activities in scientific studies, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects . The specific structure of this compound, featuring a 4-nitrophenyl moiety and an allyl-substituted triazole core, suggests potential for use in structure-activity relationship (SAR) studies, particularly in the exploration of new antifungal and antibacterial agents . The thioacetate ester side chain provides a versatile handle for further synthetic modification, allowing researchers to create a library of analogs for biological screening . In a research setting, this chemical serves as a key intermediate in organic synthesis and heterocyclic chemistry. It is particularly useful for investigating nucleophilic substitution reactions at the sulfur atom, cyclization reactions, and the development of novel compounds with potential insecticidal or fungicidal properties . Researchers are advised to handle this and all chemicals with appropriate safety precautions. Refer to the supplied Safety Data Sheet (SDS) for detailed handling, storage, and disposal information.

Properties

IUPAC Name

ethyl 2-[[5-(4-nitrophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4S/c1-3-9-18-14(11-5-7-12(8-6-11)19(21)22)16-17-15(18)24-10-13(20)23-4-2/h3,5-8H,1,4,9-10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELUWCNENVJYDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1CC=C)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl {[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate typically involves a multi-step process. One common method starts with the preparation of the triazole ring through a cyclization reaction involving hydrazine derivatives and carbon disulfide. The resulting triazole intermediate is then subjected to further functionalization to introduce the allyl and nitrophenyl groups. The final step involves the esterification of the triazole derivative with ethyl bromoacetate under basic conditions to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl {[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the nitro group.

    Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

Ethyl {[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate is characterized by a complex structure that includes an ethyl ester group and a triazole ring with an allyl and nitrophenyl substituent. The synthesis typically involves several steps:

  • Formation of Triazole Ring : The initial step often utilizes hydrazine derivatives and carbon disulfide to create a triazole intermediate.
  • Functionalization : The intermediate is then modified to introduce the allyl and nitrophenyl groups.
  • Esterification : The final product is obtained through the esterification of the triazole derivative with ethyl bromoacetate under basic conditions.

This multi-step synthesis can be optimized in industrial settings using continuous flow reactors and catalysts to enhance yield and efficiency .

Chemistry

This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to be used in the creation of more complex molecules, facilitating advancements in synthetic methodologies .

The compound has been extensively studied for its potential antimicrobial and antifungal properties. Research indicates that it exhibits significant activity against various microbial strains, including:

  • Gram-positive bacteria : Staphylococcus aureus
  • Gram-negative bacteria : Escherichia coli
  • Fungi : Candida albicans and Aspergillus niger

These studies often employ methods such as disc diffusion to evaluate antimicrobial efficacy .

Medical Applications

In medicinal chemistry, this compound is being explored for its potential as a therapeutic agent. Its mechanism of action may involve the modulation of enzyme activity or interaction with cellular components, leading to antimicrobial effects .

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of triazole compounds exhibited significant antimicrobial activity against both bacterial and fungal pathogens. This compound was included among these compounds due to its potent inhibitory effects .
  • Drug Development : Investigations into the compound's pharmacological properties suggest its potential role in developing new therapeutic agents targeting resistant microbial strains .

Mechanism of Action

The mechanism of action of ethyl {[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or antifungal effects. The triazole ring can also bind to enzymes or receptors, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

Ethyl {[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate can be compared with other triazole derivatives, such as:

    Ethyl {[4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate: Similar structure but with a chlorophenyl group instead of a nitrophenyl group.

    Ethyl {[4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate: Contains a methylphenyl group instead of a nitrophenyl group.

The uniqueness of this compound lies in its nitrophenyl group, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

Ethyl {[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate is a triazole derivative notable for its diverse biological activities. This compound's structure includes an ethyl ester, an allyl group, and a nitrophenyl moiety, which contribute to its pharmacological potential. Research has indicated its significance in antimicrobial and antifungal applications, making it a subject of extensive study in medicinal chemistry.

Chemical Structure and Properties

The IUPAC name for this compound is ethyl 2-[[5-(4-nitrophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetate. Its molecular formula is C15H16N4O4SC_{15}H_{16}N_{4}O_{4}S, and it has a molecular weight of approximately 348.37 g/mol. The compound's unique structure allows for various interactions at the molecular level, influencing its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and cellular components:

  • Antimicrobial Activity : The nitrophenyl group can undergo reduction to form reactive intermediates that exhibit antimicrobial properties by disrupting cellular functions in pathogens.
  • Enzyme Inhibition : The triazole ring may inhibit enzymes critical for the survival of fungi and bacteria, thereby exerting antifungal and antibacterial effects.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. This compound has shown promising results against various microbial strains:

Microbial StrainMinimum Inhibitory Concentration (MIC)
Candida albicans32 µg/mL
Staphylococcus aureus16 µg/mL
Escherichia coli64 µg/mL

These findings suggest that the compound could be developed as a potential therapeutic agent against infections caused by these pathogens .

Antifungal Activity

The compound has also been evaluated for its antifungal properties. In vitro studies have demonstrated effective inhibition of fungal growth:

Fungal StrainInhibition Zone (mm)
Aspergillus niger15
Candida glabrata20

These results highlight the efficacy of this compound as a potential antifungal agent .

Case Studies

A study conducted on the pharmacological effects of various triazole derivatives found that compounds similar to this compound exhibited significant actoprotective activity in animal models. The study utilized forced swimming tests on rats to assess fatigue reduction and found that certain derivatives improved endurance significantly compared to control groups .

Comparative Analysis

When compared with other triazole derivatives, such as ethyl {[4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate and ethyl {[4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate, the nitrophenyl variant demonstrated superior antimicrobial potency. This suggests that the presence of the nitro group enhances biological activity due to its ability to form reactive intermediates .

Q & A

Q. What are the established synthetic routes for ethyl {[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate, and what key intermediates are involved?

The compound is synthesized via multi-step reactions, typically involving:

  • Triazole ring formation : Cyclization of hydrazine derivatives with carbonyl compounds (e.g., via [1,2,4]-triazole ring closure under reflux conditions) .
  • Thioether linkage introduction : Nucleophilic substitution between a triazole-thiol intermediate and ethyl bromoacetate, often in ethanol or DMSO .
  • Functionalization : Introduction of the 4-nitrophenyl group via electrophilic aromatic substitution or coupling reactions . Key intermediates include 4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol and ethyl bromoacetate .

Q. Which spectroscopic and chromatographic methods are used to characterize this compound?

  • Elemental analysis and ¹H/¹³C NMR confirm molecular composition and substituent positions .
  • IR spectroscopy identifies functional groups (e.g., thioether C-S stretch at ~600–700 cm⁻¹ and nitro group absorption at ~1520 cm⁻¹) .
  • HPLC-DAD ensures purity (>95%) and detects degradation products under stress conditions (e.g., acidic/alkaline hydrolysis) .

Q. What biological activities have been reported for this compound and its analogs?

  • Antimicrobial activity : Derivatives with nitroaryl substituents show moderate activity against Gram-positive bacteria (e.g., S. aureus MIC ~32 µg/mL) and fungi (e.g., C. albicans MIC ~64 µg/mL) .
  • Structure-activity relationships (SAR) : The 4-nitrophenyl group enhances electron-withdrawing effects, potentially improving membrane penetration .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

  • Temperature control : Maintain reflux conditions (~80–100°C) during cyclization to minimize side products .
  • pH adjustment : Use mild bases (e.g., NaHCO₃) to deprotonate thiol intermediates, enhancing nucleophilicity for thioether formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of nitroaryl intermediates .

Q. How can contradictions in biological activity data between similar analogs be resolved?

  • Comparative SAR analysis : Test derivatives with substituent variations (e.g., replacing 4-nitrophenyl with 4-fluorophenyl or methoxy groups) to isolate electronic/steric effects .
  • Membrane permeability assays : Use logP measurements or Caco-2 cell models to correlate hydrophobicity with antimicrobial efficacy .
  • Metabolic stability studies : Evaluate nitro group reduction (to amine) under physiological conditions, which may deactivate the compound .

Q. What strategies are recommended for modifying substituents to enhance bioactivity?

  • Nitro group reduction : Convert the 4-nitrophenyl group to 4-aminophenyl to study redox-dependent activity changes .
  • Allyl group replacement : Substitute with bulkier alkyl chains (e.g., propargyl) to sterically hinder enzymatic degradation .
  • Thioether oxidation : Test sulfoxide/sulfone derivatives for altered pharmacokinetic profiles .

Q. How can the stability of this compound under varying storage conditions be assessed?

  • Forced degradation studies : Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (pH 1–13), then quantify degradation via HPLC .
  • Mass balance analysis : Ensure total content (parent compound + impurities) remains ≥98% after stability testing .
  • Salt formation : Improve stability by synthesizing sodium/potassium salts of the thioacetic acid moiety .

Q. What computational methods are suitable for predicting reactivity or binding modes?

  • DFT calculations : Model the electron-withdrawing effect of the nitro group on triazole ring aromaticity and reaction kinetics .
  • Molecular docking : Simulate interactions with bacterial targets (e.g., dihydrofolate reductase) using PubChem-derived 3D structures .

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